molecular formula C17H17Cl2N2O5P B5027405 3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline

Cat. No.: B5027405
M. Wt: 431.2 g/mol
InChI Key: IFJQYVPQVLORQY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with a phosphoramide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,5-dichloro-N-[(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N2O5P/c1-11-6-7-25-27(24,26-11)17(12-2-4-16(5-3-12)21(22)23)20-15-9-13(18)8-14(19)10-15/h2-5,8-11,17,20H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJQYVPQVLORQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOP(=O)(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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